LHRH, N-epsilon-azidobenzoyl-lys(6)-
Description
Structure
2D Structure
Properties
CAS No. |
78527-81-8 |
|---|---|
Molecular Formula |
C66H87N21O14 |
Molecular Weight |
1398.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H87N21O14/c1-36(2)27-48(59(95)79-47(12-7-25-73-66(68)69)65(101)87-26-8-13-53(87)64(100)75-33-54(67)90)80-57(93)45(11-5-6-24-72-56(92)38-16-18-40(19-17-38)85-86-70)78-60(96)49(28-37-14-20-42(89)21-15-37)81-63(99)52(34-88)84-61(97)50(29-39-31-74-44-10-4-3-9-43(39)44)82-62(98)51(30-41-32-71-35-76-41)83-58(94)46-22-23-55(91)77-46/h3-4,9-10,14-21,31-32,35-36,45-53,74,88-89H,5-8,11-13,22-30,33-34H2,1-2H3,(H2,67,90)(H,71,76)(H,72,92)(H,75,100)(H,77,91)(H,78,96)(H,79,95)(H,80,93)(H,81,99)(H,82,98)(H,83,94)(H,84,97)(H4,68,69,73)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 |
InChI Key |
ICBDNACRYZLHNF-OIAWHVPDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Origin of Product |
United States |
Synthetic Strategies for Lhrh, N Epsilon Azidobenzoyl Lys 6
General Principles of Peptide Synthesis for LHRH Analogs
The foundation for creating LHRH, N-epsilon-azidobenzoyl-lys(6)- lies in the chemical synthesis of its peptide backbone, an analog of the native LHRH. LHRH is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. lsu.edu Analogs are frequently synthesized to enhance stability or introduce specific functionalities. scirp.org A common modification is the substitution of Glycine (B1666218) at position 6 with a D-amino acid, such as D-Lysine, which can stabilize a β type II turn in the peptide's bioactive conformation. scirp.org
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling LHRH and its analogs. sigmaaldrich.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lsu.edusigmaaldrich.com This approach offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification by merely filtering and washing the resin after each step. lsu.edu
Two primary SPPS strategies are commonly employed:
Boc (tert-butyloxycarbonyl) Chemistry : This older strategy uses the acid-labile Boc group for temporary protection of the Nα-amino group of the incoming amino acid. nih.gov Side-chain protecting groups are typically benzyl-based and are removed along with the cleavage of the peptide from the resin using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry : This is now the more popular method due to its use of milder reaction conditions. The base-labile Fmoc group protects the Nα-amino group and is removed with a piperidine (B6355638) solution. ias.ac.innih.gov Side-chain protecting groups and the resin linkage are acid-labile, typically cleaved with trifluoroacetic acid (TFA). lsu.eduias.ac.in The use of Fmoc-amino acid active esters can lead to good yields with minimal side-chain protection. ias.ac.in
The process begins by attaching the C-terminal amino acid to a suitable resin. sigmaaldrich.com The peptide chain is then elongated from the C-terminus to the N-terminus by cycles of deprotection of the Nα-amino group, followed by the coupling of the next Nα-protected amino acid. sigmaaldrich.comnih.gov
Table 1: Comparison of SPPS Chemistries
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., TFA) nih.gov | Base (e.g., 20% Piperidine in DMF) ias.ac.in |
| Final Cleavage | Strong Acid (e.g., HF) nih.gov | Moderate Acid (e.g., TFA) lsu.edu |
| Advantages | Historically well-established. | Milder deprotection, avoids HF. ias.ac.in |
Specific Introduction of N-epsilon-Azidobenzoyl-Lys(6) Residue
The key functional component of LHRH, N-epsilon-azidobenzoyl-lys(6)- is the photoreactive azidobenzoyl group. This group allows the analog to bind to its target receptor and then, upon exposure to UV light, form a covalent bond, permanently labeling the receptor protein. nih.govresearchgate.net This process, known as photoaffinity labeling, is invaluable for identifying and characterizing receptor proteins. nih.govresearchgate.net
Site-Specific Derivatization of Lysine (B10760008) at Position 6
To ensure the azidobenzoyl group is attached only at the desired location—the epsilon-amino (ε-NH2) group of the lysine at position 6—a site-specific derivatization strategy is required. This is achieved through the use of orthogonal protecting groups during SPPS.
When synthesizing the peptide backbone, a D-Lysine residue with its ε-amino group protected by a group that is stable to the conditions of Nα-Fmoc removal (piperidine) but can be removed independently later is incorporated. scirp.org For example, Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(ivDde)-OH can be used. scirp.org Once the full peptide sequence is assembled on the resin, the Dde or ivDde group can be selectively cleaved using a dilute solution of hydrazine (B178648) in DMF, exposing the lysine's side-chain amine while the rest of the peptide remains protected and attached to the resin. scirp.org This provides a unique, reactive site for the subsequent attachment of the azidobenzoyl moiety. scirp.org
Chemical Reaction Mechanisms for Azidobenzoyl Group Attachment
With the ε-amino group of Lys(6) selectively deprotected, the photoreactive group can be attached. This is typically done by reacting the peptide-resin with an activated form of an azidobenzoic acid, such as N-hydroxysuccinimidyl-4-azidobenzoate. The reaction is performed in the dark to prevent premature activation of the azide (B81097) group. doi.org
The mechanism involves the nucleophilic attack of the free ε-amino group of the lysine side chain on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond, linking the azidobenzoyl group to the lysine residue, and the release of NHS as a byproduct. After this coupling step, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using an acid cocktail (e.g., TFA). lsu.edu
Strategic Incorporation of Reporter Tags for Enhanced Detection
To visualize and quantify the peptide and the receptor it labels, a reporter tag is essential. For LHRH, N-epsilon-azidobenzoyl-lys(6)-, this is most commonly a radionuclide, which allows for highly sensitive detection.
Radiochemical Labeling Methods (e.g., Radioiodination)
A photoreactive LHRH derivative, specifically [D-Lys6-N epsilon-azidobenzoyl]LHRH, can be labeled with radioactive iodine (e.g., 125I). nih.gov The tyrosine residue at position 5 (Tyr5) of the LHRH backbone is the primary site for radioiodination. nih.gov
The most common method for this is the Chloramine-T method. nih.gov In this process, Chloramine-T acts as a mild oxidizing agent, converting the radioactive iodide (e.g., Na125I) into an electrophilic species (I+). This electrophile then readily substitutes onto the activated aromatic ring of the tyrosine residue, primarily at the ortho positions relative to the hydroxyl group. The reaction is performed under controlled conditions to yield the mono-iodinated product. Following the labeling, the product is purified, often by high-performance liquid chromatography (HPLC), to separate the labeled peptide from unreacted iodide and other reagents. acs.org The resulting 125I-labeled, photoreactive LHRH analog retains high binding affinity for the LHRH receptor and can be used to specifically identify receptor proteins via gel electrophoresis and autoradiography after photolabeling. nih.gov
Table 2: Research Findings on Labeled LHRH Analogs
| LHRH Analog | Label | Key Finding | Reference |
| [D-Lys6-N epsilon-azidobenzoyl]LHRH | 125I | Used to photoaffinity label two pituitary proteins with molecular weights of 60,000 and 48,000 daltons. nih.gov | nih.gov |
| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | 125I | Covalently crosslinked to the LHRH receptor using ethylene (B1197577) glycolbis(succinimidylsuccinate) (EGS). nih.gov | nih.gov |
| HYNIC-GSG-(DLys6)-LHRH | 99mTc | Showed a high radiochemical purity of >98% and significant tumor uptake in breast cancer models. nih.gov | nih.gov |
| DOTA-Axh-(DLys6)-LHRH | 177Lu | Exhibited a radiochemical purity of 98.98 ± 1.42 % and showed potential as a theranostic agent for prostate cancer. snmjournals.org | snmjournals.org |
Bioconjugation via Bioorthogonal Chemistry (e.g., Click Chemistry with Biotin (B1667282), Fluorophores)
The presence of the azidobenzoyl group on the lysine at position 6 of the LHRH peptide provides a specific site for covalent modification using "click chemistry". This set of reactions is known for its high efficiency, specificity, and biocompatibility. The most prominent example is the CuAAC reaction, which facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne.
Biotinylation
The conjugation of biotin to LHRH, N-epsilon-azidobenzoyl-lys(6)- can be achieved by reacting the peptide with an alkyne-functionalized biotin molecule in the presence of a copper(I) catalyst. This process, known as biotinylation, is invaluable for affinity-based purification and detection methods. The high affinity of biotin for streptavidin can be exploited to isolate the LHRH analog and its binding partners.
While specific studies detailing the biotinylation of LHRH, N-epsilon-azidobenzoyl-lys(6)- via click chemistry are not extensively documented in publicly available literature, the general principles of this methodology are well-established for other peptides and biomolecules. The reaction would typically involve the components listed in the table below.
Table 1: Typical Components for Biotinylation of Azido-LHRH via CuAAC
| Component | Function | Example |
| Azido-Peptide | The LHRH analog bearing the azide group. | LHRH, N-epsilon-azidobenzoyl-lys(6)- |
| Alkyne-Biotin | Biotin molecule functionalized with a terminal alkyne. | Biotin-PEG4-Alkyne |
| Copper(I) Source | Catalyst for the cycloaddition reaction. | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) |
| Ligand | Stabilizes the copper(I) catalyst and enhances reaction rate. | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | Provides a suitable reaction medium. | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-butanol |
The successful conjugation would result in a biotinylated LHRH analog, where the biotin moiety is attached to the lysine-6 side chain via a triazole ring.
Fluorescent Labeling
Similarly, fluorescent dyes can be conjugated to LHRH, N-epsilon-azidobenzoyl-lys(6)- to facilitate its visualization in biological systems. This is accomplished by using an alkyne-modified fluorophore in a CuAAC reaction. The resulting fluorescently-labeled LHRH analog can be used in a variety of applications, including fluorescence microscopy and flow cytometry, to study receptor binding and internalization.
A wide array of fluorescent dyes are commercially available in alkyne-functionalized forms, allowing for the selection of a probe with suitable photophysical properties for the intended application.
Table 2: Examples of Alkyne-Fluorophores for Click Chemistry
| Fluorophore | Excitation (nm) | Emission (nm) |
| Alkyne-Alexa Fluor 488 | 495 | 519 |
| Alkyne-Cyanine3 (Cy3) | 550 | 570 |
| Alkyne-Cyanine5 (Cy5) | 650 | 670 |
| Alkyne-TAMRA | 555 | 580 |
The reaction conditions for fluorescent labeling would be analogous to those for biotinylation, with the alkyne-biotin being replaced by an alkyne-fluorophore. The outcome is a site-specifically labeled LHRH analog that retains its biological activity due to the bioorthogonal nature of the conjugation chemistry.
Detailed Research Findings
The primary advantage of using bioorthogonal chemistry for modifying this LHRH analog lies in the ability to introduce a variety of functional tags without altering the peptide's primary sequence, which is crucial for maintaining its binding affinity to the LHRH receptor. The azidobenzoyl group serves as a versatile and specific handle, paving the way for the development of sophisticated molecular probes for studying the endocrinology of the LHRH system.
Photoaffinity Labeling Pal Methodology and Principles Utilizing Lhrh, N Epsilon Azidobenzoyl Lys 6
Fundamental Photochemical Mechanisms of Azidobenzoyl Activation
The azidobenzoyl group is a commonly used photoactivatable moiety in PAL studies due to its stability in the dark and its efficient conversion to a highly reactive species upon UV irradiation. nih.govresearchgate.net
Upon absorption of ultraviolet (UV) light, the azidobenzoyl group undergoes photolysis, leading to the expulsion of nitrogen gas (N₂) and the formation of a highly reactive and unstable intermediate known as a nitrene. wikipedia.orgamazonaws.com Nitrenes are electron-deficient species with a nitrogen atom that has only a sextet of valence electrons, making them highly electrophilic. aakash.ac.in
The generated nitrene can exist in two spin states: singlet and triplet. amazonaws.comaakash.ac.in The singlet nitrene, where the non-bonding electrons have paired spins, is typically the initially formed species and is known to undergo reactions such as C-H bond insertion with retention of configuration. wikipedia.org The triplet nitrene, with parallel electron spins, is generally more stable and can react in a stepwise manner. wikipedia.orgnih.gov The reactivity of the nitrene is crucial for the success of photoaffinity labeling, as it must be able to react with various amino acid residues within the binding pocket of the receptor. researchgate.net
The high reactivity of nitrenes means they have a very short lifetime and are not isolated; instead, they are generated in situ to react immediately with their surroundings. wikipedia.org This reactivity allows them to form stable covalent bonds with the target protein. nih.gov
The primary goal of photoaffinity labeling is to form a covalent bond between the photoreactive ligand and its specific receptor. nih.gov After the LHRH, N-epsilon-azidobenzoyl-lys(6)- probe binds to the LHRH receptor, UV irradiation generates the reactive nitrene intermediate. nih.govnih.gov Because the probe is already situated within the binding pocket, the highly reactive nitrene is poised to react with nearby amino acid residues before it can diffuse away. nih.gov
This proximity-driven reaction leads to the formation of a stable, covalent cross-link between the ligand and the receptor. nih.gov The nitrene can insert into various types of chemical bonds present in the side chains of amino acids, such as C-H, N-H, and O-H bonds, effectively "labeling" the binding site. wikipedia.orgresearchgate.net This covalent attachment permanently captures the ligand-receptor interaction, facilitating subsequent analysis. nih.gov
Design Principles for Optimal LHRH Photoaffinity Probes
The design of an effective photoaffinity probe is critical for the successful identification and characterization of its target receptor. nih.gov The probe must balance the need for photoreactivity with the requirement of maintaining high affinity and specificity for the target.
A crucial aspect of probe design is to ensure that the modification with the photoreactive group does not significantly compromise the binding affinity and specificity of the original ligand. nih.govnih.gov The LHRH pharmacophore, the essential part of the molecule responsible for binding to the LHRH receptor, must remain largely unperturbed.
For LHRH, N-epsilon-azidobenzoyl-lys(6)-, the azidobenzoyl group is attached to the epsilon-amino group of the lysine (B10760008) residue at position 6. nih.gov This position is often chosen for modification in LHRH analogs because it is generally tolerant to substitutions without a drastic loss of biological activity. nih.govnih.gov Studies have shown that [D-Lys6-N epsilon-azidobenzoyl]LHRH retains a high binding affinity for the LHRH receptor, with an apparent dissociation constant (Kd) in the nanomolar range, indicating that the modification is well-tolerated. nih.gov This maintained affinity is essential for ensuring that the probe selectively binds to and labels the intended receptor. nih.gov
The placement of the photoreactive group is a critical design consideration that can influence both the binding of the probe and the efficiency of the cross-linking reaction. nih.govnih.gov The azidobenzoyl group in LHRH, N-epsilon-azidobenzoyl-lys(6)- is positioned at the end of the lysine side chain, which provides a degree of flexibility and extends the reactive moiety away from the core peptide backbone. nih.gov
This placement helps to minimize steric hindrance that could interfere with the binding of the LHRH pharmacophore to the receptor. nih.gov Furthermore, the location and orientation of the photoreactive group upon binding will determine which amino acid residues within the binding pocket are accessible for covalent modification. A well-designed probe will position the reactive group in a region of the binding site that is rich in reactive partners, thereby increasing the likelihood of successful covalent capture. nih.gov
Experimental Procedures for PAL with LHRH, N-epsilon-Azidobenzoyl-Lys(6)-
The experimental workflow for photoaffinity labeling typically involves several key steps, from incubation of the probe with the biological sample to the analysis of the covalently labeled products. nih.govyoutube.com
A typical experimental protocol for PAL using LHRH, N-epsilon-azidobenzoyl-lys(6)- would involve the following steps:
Incubation: The photoreactive probe, often radiolabeled for detection, is incubated with the biological sample containing the LHRH receptor, such as pituitary membrane preparations. nih.gov This allows the probe to bind to the receptor and reach equilibrium.
Photolysis: The sample is then irradiated with UV light of a specific wavelength to activate the azidobenzoyl group. nih.govresearchgate.net This generates the reactive nitrene and initiates the covalent cross-linking to the receptor.
Quenching: The reaction is often quenched by the addition of a scavenger molecule to react with any unbound, excess reactive intermediates. nih.gov
Analysis: The covalently labeled receptor is then analyzed. A common method is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. nih.gov The labeled receptor can be visualized by autoradiography if a radiolabeled probe was used.
Research using an 125I-labeled version of [D-Lys6-N epsilon-azidobenzoyl]LHRH on rat pituitary membrane preparations has successfully identified specific LHRH receptor proteins. nih.gov SDS-PAGE analysis revealed the specific photolabeling of a major protein with an apparent molecular weight of 60,000 daltons and a minor band of 48,000 daltons, the latter likely being a degradation product of the receptor. nih.gov
Table of Research Findings on LHRH PAL
| Photoreactive LHRH Analog | Receptor Source | Apparent Dissociation Constant (Kd) | Identified Receptor Molecular Weight(s) | Reference |
|---|---|---|---|---|
| [D-Lys6-N epsilon-azidobenzoyl]LHRH | Rat Pituitary Membrane Preparations | 0.1 nM | 60,000 daltons (major), 48,000 daltons (minor) | nih.gov |
| [D-Lys(NAPS)]6-GnRH-(1-9)-ethylamide | Rat Pituitary Cells | Relative potency 23x GnRH | Not specified | nih.gov |
Formation of Non-Covalent Ligand-Receptor Complexes in the Dark
The initial and crucial step in photoaffinity labeling is the formation of a specific, non-covalent complex between the photoactive ligand and its target receptor. This interaction occurs in the absence of light to prevent premature activation of the photoreactive group. For LHRH, N-epsilon-azidobenzoyl-lys(6)-, this involves its binding to the LHRH receptor, a G-protein coupled receptor primarily located on pituitary gonadotrope cells.
Research has demonstrated that the azidobenzoyl modification at the lysine-6 position of the LHRH analog does not significantly hinder its ability to bind to the receptor. In fact, the derivative, specifically [D-Lys6-N epsilon-azidobenzoyl]LHRH, has been shown to retain a high binding affinity for the LHRH receptor. Studies using radiolabeled versions of this compound have determined its dissociation constant (Kd) to be approximately 0.1 nM, indicating a very strong and specific interaction with a single class of receptors on pituitary membranes. nih.gov This high affinity is fundamental to the success of the photoaffinity labeling experiment, as it ensures that the photo-probe is predominantly localized at the receptor's binding site prior to the activation step. The formation of this stable, yet reversible, complex in the dark is a prerequisite for the subsequent light-induced covalent cross-linking.
Controlled Photoactivation Parameters (Wavelength, Duration)
Once the non-covalent ligand-receptor complexes are formed and have reached equilibrium, the sample is exposed to light of a specific wavelength to trigger the photoactivation of the azidobenzoyl group. The aryl azide (B81097) moiety is the chosen photophore in LHRH, N-epsilon-azidobenzoyl-lys(6)-. Upon absorption of ultraviolet (UV) light, the azide is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within the receptor's binding pocket.
The selection of the photoactivation wavelength and the duration of irradiation are critical parameters that need to be carefully optimized. The wavelength must be sufficient to activate the photoprobe but should minimize damage to the biological components of the system, such as the receptor protein itself. While specific experimental details for LHRH, N-epsilon-azidobenzoyl-lys(6)- are not extensively documented in all publications, aryl azides are typically activated by UV light in the range of 254-300 nm. beilstein-journals.org The duration of photolysis is also a key variable; it needs to be long enough to ensure efficient cross-linking but short enough to limit non-specific reactions and potential photodamage. In a study involving a photoaffinity antagonist of GnRH with an azidobenzoyl group, pituitary membrane preparations were irradiated with a UV lamp after incubation with the probe, leading to the specific labeling of the receptor. nih.gov
Strategies for Minimizing Non-Specific Labeling
A significant challenge in photoaffinity labeling is the potential for non-specific labeling, where the photo-activated ligand covalently binds to proteins other than the intended target or to the solvent. Several strategies are employed to minimize this phenomenon and enhance the specificity of the labeling.
The primary strategy is the use of a photoaffinity probe with high affinity and specificity for the target receptor, such as LHRH, N-epsilon-azidobenzoyl-lys(6)-. nih.gov The high affinity ensures that at low concentrations, the probe preferentially binds to the LHRH receptor.
Another critical strategy is the inclusion of a competition experiment. In this control experiment, the photoaffinity labeling is carried out in the presence of an excess of a non-photoreactive, native ligand (e.g., LHRH). The native ligand competes with the photoaffinity probe for binding to the receptor. A significant reduction in the labeling of a specific protein in the presence of the competitor provides strong evidence that the labeling is specific to the receptor's binding site. For instance, the specific labeling of the LHRH receptor with an azidobenzoyl-containing antagonist was shown to be displaced by unlabeled GnRH agonists and antagonists. nih.govnih.gov
Furthermore, the short half-life of the generated reactive intermediate can also contribute to minimizing non-specific labeling. The highly reactive nitrene generated from the azidobenzoyl group reacts rapidly with its immediate surroundings, which, due to the high-affinity binding, is primarily the receptor's binding pocket.
Post-Labeling Analytical and Characterization Techniques
Following the photo-induced covalent cross-linking of LHRH, N-epsilon-azidobenzoyl-lys(6)- to its receptor, a series of analytical techniques are employed to identify the labeled protein and to pinpoint the specific site of covalent attachment.
Separation and Detection of Photolabeled Macromolecules (e.g., SDS-PAGE, Autoradiography, In-gel Fluorescence)
The first step in analyzing the products of a photoaffinity labeling experiment is to separate the complex mixture of proteins in the sample. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the most common method used for this purpose. It separates proteins based on their molecular weight.
To visualize the specifically labeled protein, the photoaffinity probe is often tagged with a radiolabel, such as Iodine-125 (¹²⁵I). After SDS-PAGE, the gel is subjected to autoradiography. This technique uses X-ray film to detect the radioactive emissions from the ¹²⁵I-labeled probe, revealing the position of the covalently modified protein as a distinct band on the gel.
Studies utilizing a ¹²⁵I-labeled photoreactive LHRH derivative, [D-Lys6-N epsilon-azidobenzoyl]LHRH, have successfully identified the LHRH receptor in rat pituitary membrane preparations. SDS-PAGE and autoradiography revealed the specific photolabeling of two proteins: a major band with an apparent molecular weight of 60,000 daltons and a minor band of 48,000 daltons, the latter of which is believed to be a degradation product of the receptor. nih.gov Similar findings were reported with a photoaffinity antagonist, which labeled a single specific protein of 60,000 daltons. nih.gov
While not specifically documented for LHRH, N-epsilon-azidobenzoyl-lys(6)-, in-gel fluorescence is another powerful technique for detecting labeled proteins. biorxiv.orgazurebiosystems.com This method involves using a fluorescently tagged photoaffinity probe. After electrophoresis, the gel can be directly imaged using a fluorescence scanner, eliminating the need for radioactivity and autoradiography.
| Technique | Purpose | Outcome for LHRH Receptor Labeling |
| SDS-PAGE | Separates proteins by molecular weight. | Isolates the LHRH receptor-ligand complex from other proteins. |
| Autoradiography | Detects radiolabeled proteins in the gel. | Visualizes the ¹²⁵I-labeled LHRH receptor as a band. |
| In-gel Fluorescence | Detects fluorescently labeled proteins in the gel. | A potential alternative to autoradiography for visualizing the labeled receptor. |
Mass Spectrometry (MS) for Identification of Cross-Linked Amino Acid Residues
While SDS-PAGE and autoradiography can identify the size of the labeled protein, mass spectrometry (MS) is the definitive technique for identifying the precise amino acid residues at the site of covalent attachment. This information is invaluable for understanding the ligand-binding pocket of the receptor.
A seminal study investigating the GnRH receptor, which is the same as the LHRH receptor, utilized a similar photoaffinity probe, [azidobenzoyl-d-Lys6]GnRH, to pinpoint the site of covalent modification. Protein chemical analysis of the cross-linked receptor fragments indicated that the photo-probe attaches to a segment within the N-terminal domain of the receptor, specifically comprising residues 12-18. Further evidence suggested that the cysteine residue at position 14 (Cys14) is the likely point of covalent linkage. acs.org This finding provides a high-resolution map of the interaction between the central part of the LHRH/GnRH molecule and its receptor.
To make the large receptor-ligand complex amenable to MS analysis, it must first be broken down into smaller, more manageable peptides. This is achieved through proteolytic digestion, where enzymes that cleave proteins at specific amino acid sequences are used.
In the study that identified the cross-linking site on the GnRH receptor, a combination of endoproteinase Glu-C and trypsin was used for the enzymatic digest. acs.org These proteases cleave the protein into a predictable set of peptides. The resulting mixture of peptides is then separated, typically by liquid chromatography, and introduced into the mass spectrometer. This process, known as peptide mapping, allows for the identification of the peptide that contains the covalently attached photoaffinity probe. By analyzing the mass of this modified peptide and its fragmentation pattern in the mass spectrometer (MS/MS), the exact amino acid residue that was cross-linked can be determined.
| Technique | Purpose | Application in LHRH Receptor Analysis |
| Proteolytic Digestion | To cleave the labeled receptor into smaller peptides. | Use of enzymes like trypsin and endoproteinase Glu-C. acs.org |
| Peptide Mapping | To separate and identify the resulting peptides. | Allows for the isolation of the peptide containing the photo-probe. |
| Mass Spectrometry (MS/MS) | To determine the mass and sequence of the modified peptide. | Identifies the specific amino acid residue cross-linked to the LHRH analog. |
Advances in Cleavable Photoaffinity Reagents for MS Analysis
The identification of ligand-binding proteins and the characterization of their interaction sites are crucial for understanding biological processes and for drug development. Photoaffinity labeling (PAL) is a powerful technique for covalently linking a ligand to its target protein, enabling subsequent identification and analysis. The use of LHRH, N-epsilon-azidobenzoyl-lys(6)-, a photoreactive analog of Luteinizing Hormone-Releasing Hormone (LHRH), has been instrumental in identifying the LHRH receptor.
Early studies utilizing a radioiodinated version of this probe, [D-Lys6-N epsilon-azidobenzoyl]LHRH, successfully identified specific LHRH receptor proteins in rat pituitary membrane preparations. nih.gov Upon photoactivation, this analog specifically labeled two proteins with apparent molecular weights of 60,000 and 48,000 daltons, with the latter believed to be a degradation product of the primary receptor. nih.gov The high binding affinity of this analog, with an apparent Kd value of 0.1 nM, underscored its utility in receptor identification. nih.gov Further research on rat ovarian granulosa cells using a similar photoaffinity derivative also identified two specific components with apparent molecular weights of 60,000 and 54,000.
While these studies were pivotal, traditional photoaffinity labeling methods often result in a permanent covalent bond between the ligand and its target. This can complicate downstream analysis, particularly with mass spectrometry (MS), as the entire ligand-peptide adduct must be analyzed, which can be challenging to interpret. To address this, significant advancements have been made in the development of cleavable photoaffinity reagents.
Cleavable photoaffinity probes incorporate a selectively severable linker between the ligand and the photoreactive group. This allows for the transfer of a small mass tag to the target protein after cross-linking and subsequent cleavage. The identification of the labeled peptide by mass spectrometry is thereby simplified, as only the small mass remnant needs to be detected. This approach offers a more precise identification of the amino acid residues at the binding interface.
The general principle of using such cleavable reagents involves several key steps:
Incubation of the photoaffinity probe with the biological sample to allow for binding to the target protein.
UV irradiation to activate the photoreactive group and induce covalent cross-linking.
Proteolytic digestion of the protein-ligand complex.
Cleavage of the linker, leaving a small chemical tag on the cross-linked peptide.
Analysis by mass spectrometry to identify the modified peptide and the precise site of interaction.
Different cleavable linker chemistries have been developed, each with its own advantages for specific applications. These advancements pave the way for more detailed and unambiguous mapping of ligand-receptor interaction sites, a critical step in modern proteomics and drug discovery. Although specific studies detailing the use of a cleavable version of LHRH, N-epsilon-azidobenzoyl-lys(6)- for MS analysis are not widely documented, the principles established with other systems highlight the potential of this approach for gaining deeper insights into LHRH receptor interactions.
Molecular Characterization of Lhrh/gnrh Receptor Interactions
Identification and Biophysical Characterization of LHRH/GnRH Receptors
The initial steps in understanding the LHRH/GnRH receptor involved its identification and the characterization of its physical properties. Photoaffinity labeling has proven to be a powerful tool in this endeavor, enabling researchers to pinpoint and analyze the receptor components within complex biological samples.
Determination of Apparent Molecular Weights of Receptor Components
Photoaffinity labeling studies using azidobenzoyl derivatives of LHRH analogs have been pivotal in determining the apparent molecular weight of the GnRH receptor. nih.gov In one key study, a photoaffinity antagonist, D-pGlu-D-Phe-D-Trp-Ser-D-Lys6(N-epsilon-azidobenzoyl)-Leu-Arg-Pro-Gly-NH2, was used to specifically label a single protein in pituitary membrane preparations. nih.gov Analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed this protein to have an apparent molecular weight of 60,000 daltons (60 kDa). nih.govwikipedia.org
Further research utilizing a radioactive photoaffinity label derived from [D-Lys6]des-Gly10-GnRH N-ethylamide and N-hydroxysuccinimidyl-4-azido-benzoate has provided a more detailed picture across different species and tissues. nih.gov In rat, rabbit, and mouse pituitary glands, two labeled components were consistently identified. The larger component exhibited a molecular weight of approximately 59,000-62,000 Da, while a smaller component was observed at around 40,000-43,000 Da. nih.gov Interestingly, in bovine and ovine pituitaries, only a single band at approximately 39,000-42,000 Da was detected. nih.gov In rat gonadal tissues (ovary and testis), the photolabeled GnRH receptors mirrored the pituitary findings with two components of approximately 53,000 and 42,000 Da. nih.gov
Studies in non-mammalian vertebrates, such as the goldfish, using an iodinated [D-Lys6-azidobenzoyl]-GnRH derivative, have also identified multiple receptor components. deepdyve.com In goldfish pituitary, three distinct proteins were labeled with apparent molecular weights of 130,000, 71,000, and 51,000 Da. deepdyve.com
| Species/Tissue | Labeled Component 1 (Da) | Labeled Component 2 (Da) | Labeled Component 3 (Da) |
| Rat Pituitary | 63,000 / 52,000 | 40,000 | |
| Rabbit Pituitary | 62,000 | 43,000 | |
| Mouse Pituitary | 60,000 | 41,000 | |
| Bovine Pituitary | 42,000 | ||
| Ovine Pituitary | 39,000 | ||
| Rat Ovary/Testis | 53,000 | 42,000 | |
| Goldfish Pituitary | 130,000 | 71,000 | 51,000 |
Elucidation of Specific Ligand Binding Regions within LHRH Receptors
Identifying the precise regions of the LHRH receptor that interact with its ligand is essential for understanding the mechanism of action and for the rational design of novel therapeutic agents. Photoaffinity cross-linking has been a key technique in mapping these binding interfaces.
Mapping of Amino Acid Residues at the LHRH Binding Interface
Photoaffinity labeling, in conjunction with techniques like mass spectrometry and radiosequencing, allows for the identification of specific amino acid residues at the ligand-receptor interface. nih.gov While direct mapping of the N-epsilon-azidobenzoyl-lys(6)-LHRH cross-linking site on the GnRH receptor is a complex endeavor, broader insights into the binding pocket have been gained through mutagenesis and computational modeling, guided by data from various ligand interactions. It is understood that ligands bind to the variable extracellular surfaces of the G protein-coupled receptor (GPCR). nih.gov Studies with other peptide hormones and their GPCRs have shown that the N-terminal residues of the ligand can extend deep into the transmembrane domain of the receptor. nih.gov For the GnRH receptor, evidence suggests that residues such as Tyr6.58(290) may interact with Tyr5 of GnRH. nih.gov
Proximity Mapping and Spatial Resolution of Protein-Ligand Contacts
Photoaffinity scanning provides distance constraints that can be used to model the three-dimensional structure of the ligand-receptor complex. nih.gov The azidobenzoyl group on the lysine (B10760008) at position 6 of the LHRH analog acts as a molecular ruler, and upon photoactivation, it covalently attaches to the nearest residues on the receptor. By analyzing the cross-linked products, researchers can infer the proximity of different parts of the ligand to specific regions of the receptor.
The ability of biotinylated [D-Lys6]GnRH, even when complexed with the bulky streptavidin molecule, to bind to the receptor suggests that the residue at position 6 points away from the core binding site. nih.gov This orientation allows for the accommodation of larger molecules attached to this position without completely disrupting the ligand-receptor interaction. This finding is crucial for the design of LHRH-targeted drug delivery systems, where therapeutic agents are often conjugated at this position. nih.gov
Investigation of LHRH Analog-Induced Receptor Conformational Changes
Ligand binding to the LHRH receptor is not a static event but rather a dynamic process that induces conformational changes in the receptor, leading to its activation and downstream signaling. The binding of an agonist stabilizes the receptor in an active conformation, which can then interact with and activate G proteins. nih.gov
Studies on the LHRH receptor and other GPCRs have revealed that receptor activation involves significant movements of the transmembrane helices. nih.gov Specifically, the active conformation is associated with an expansion of the transmembrane domain and movements at the intracellular side, particularly involving transmembrane helices 5 and 6, to create a binding site for G proteins. nih.govnih.gov While direct evidence for the specific conformational changes induced by N-epsilon-azidobenzoyl-lys(6)-LHRH is limited, the fact that it acts as a potent antagonist suggests that it binds to the receptor but fails to induce the specific conformational shift required for full activation. nih.gov Instead, it likely stabilizes an inactive or an alternative conformation that prevents the receptor from adopting its active state.
The study of naturally occurring mutations in the LHRH receptor has further underscored the importance of specific residues in maintaining the receptor's structural integrity and its ability to undergo conformational changes upon ligand binding. nih.govnih.gov Mutations can lead to misfolded and inactive receptors or, conversely, to constitutively active receptors that signal in the absence of a ligand. nih.gov
Conformational Analysis of LHRH and its Analogs in Solution
The biological activity of LHRH and its analogs is intrinsically linked to their three-dimensional structure in solution. While direct and extensive conformational analyses specifically for N-epsilon-azidobenzoyl-lys(6)-LHRH in solution are not widely documented in readily available literature, broader studies on LHRH and its analogs provide a foundational understanding. Computational and experimental studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to explore the conformational space of GnRH and its congeners. oup.com
Structural Dynamics of Receptor-Ligand Complex Formation
The formation of the receptor-ligand complex is a dynamic process involving induced conformational changes in both the LHRH analog and its receptor. oup.com The use of photoreactive analogs like N-epsilon-azidobenzoyl-lys(6)-LHRH has been instrumental in "trapping" and identifying the components of this complex.
Upon photoactivation, the azido (B1232118) group on the analog forms a covalent bond with the receptor, allowing for its isolation and characterization. Studies utilizing a radioactive photoaffinity label derived from [D-Lys6] des-Gly10-GnRH N-ethylamide and N-hydroxysuccinimidyl-4-azido-benzoate have successfully labeled and characterized pituitary GnRH receptors across various species. nih.gov In several mammalian species, including rats, rabbits, and mice, analysis of the covalently linked receptor-ligand complex revealed two labeled components. nih.gov In the rat pituitary, these components had molecular weights of approximately 63,000 and 52,000, with the latter being more prominently labeled. nih.gov In bovine and ovine pituitary glands, a single labeled band was observed. nih.gov
Further research using iodinated [azidobenzoyl-D-Lys6]GnRH identified a single specific band with an apparent molecular weight of 60K daltons in rat pituitary cells. nih.gov These findings demonstrate that despite mediating diverse physiological actions in different tissues and species, the LHRH receptors share broadly similar structural properties. nih.gov
Analysis of LHRH Receptor Regulation and Desensitization Mechanisms
Continuous or prolonged exposure to LHRH agonists leads to a paradoxical desensitization of the pituitary's response, a phenomenon that is harnessed for therapeutic purposes. nih.govnih.gov Understanding the underlying mechanisms of receptor regulation, including downregulation and internalization, is critical.
Agonist-Induced Receptor Downregulation and Internalization Pathways
Agonist-induced downregulation of LHRH receptors is a key mechanism for modulating cellular responsiveness. Preincubation of cultured rat pituitary cells with GnRH leads to a time- and dose-dependent downregulation of its receptors. nih.gov A 50% inhibition of specific binding was observed after 30 minutes, with maximal inhibition of 70% occurring after 75 minutes of preincubation with 1 microM GnRH. nih.gov
Interestingly, the mammalian GnRH receptor is unique among G protein-coupled receptors as it lacks the intracellular C-terminal domain, which is typically involved in rapid desensitization and internalization through β-arrestin recruitment. nih.govoup.comoup.com This structural feature contributes to the resistance of the mammalian GnRH receptor to rapid desensitization, allowing for prolonged activation. nih.gov However, agonist-induced receptor internalization and subsequent downregulation of cell surface receptors are still considered to play a role in the long-term desensitization process. nih.gov
Studies using photoaffinity labeling on cells that have been desensitized by GnRH exposure have shown that the identified receptor component retains the same apparent molecular weight. nih.gov This suggests that the desensitization process is not associated with structural alterations of the receptor itself but may involve conformational changes or, more likely, post-receptor mechanisms. nih.gov
| Parameter | Condition | Result | Reference |
| Receptor Binding Inhibition | 30 min preincubation with 1 µM GnRH | 50% | nih.gov |
| Receptor Binding Inhibition | 75 min preincubation with 1 µM GnRH | 70% (maximal) | nih.gov |
| Receptor Binding Inhibition | 2 h preincubation with 10 nM GnRH | 20% | nih.gov |
| Receptor Binding Inhibition | 2 h preincubation with 0.1 µM GnRH | 70% | nih.gov |
| LH Release Inhibition | Desensitized cells | 93% | nih.gov |
Post-Receptor Signaling Pathway Analysis in Response to LHRH Analogs
The binding of an LHRH agonist to its receptor initiates a cascade of intracellular signaling events. The LHRH receptor is a member of the G protein-coupled receptor family and primarily signals through the Gαq protein. oup.comnih.gov This activation leads to the stimulation of phospholipase C, resulting in calcium mobilization and the activation of protein kinase C, which in turn mediate the synthesis and release of gonadotropins. nih.govechelon-inc.com
The responsiveness of desensitized cells is often inhibited to a greater extent than the reduction in receptor binding capacity would suggest. nih.gov This indicates that the desensitization mechanism involves not just receptor downregulation but also events downstream in the signaling pathway. nih.gov While photoaffinity labeling with analogs like N-epsilon-azidobenzoyl-lys(6)-LHRH confirms the structural integrity of the receptor during desensitization, it points towards post-receptor modifications or uncoupling from signaling pathways as key elements of this regulatory process. nih.gov The sustained activation of the receptor, due to the lack of rapid desensitization, can have long-term effects on gene expression and cellular function, which is a critical aspect of the therapeutic use of LHRH agonists. nih.gov
Advanced Biochemical and Structural Biology Applications
Elucidating Protein-Ligand and Peptide-Protein Interaction Networks
The primary application of N-epsilon-azidobenzoyl-lys(6)-LHRH lies in its ability to covalently label its binding partners, thereby providing a stable snapshot of transient interactions. This has been instrumental in identifying and characterizing the components of the LHRH signaling pathway.
Identification of Novel LHRH Binding Partners beyond Canonical Receptors
While the principal target of LHRH and its analogs is the LHRH receptor, a member of the G protein-coupled receptor family, the use of photoaffinity labels like N-epsilon-azidobenzoyl-lys(6)-LHRH has been crucial in confirming the identity of this receptor across various tissues. Early studies utilizing an 125I-labeled version of [D-Lys6-N epsilon-azidobenzoyl]LHRH successfully identified specific LHRH receptor proteins in plasma membrane preparations from rat pituitary glands. nih.gov Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) of the photo-labeled membranes revealed a major protein band with an apparent molecular weight of 60,000 daltons and a minor band of 48,000 daltons, the latter suggested to be a degradation product of the primary receptor. nih.gov This 60 kDa protein has been consistently identified as the canonical LHRH receptor in various tissues, including the pituitary and gonads. nih.gov
Despite the focus on the canonical receptor, the methodology of photoaffinity labeling holds the potential for identifying novel, non-canonical binding partners that may mediate some of the less understood effects of LHRH. However, current research available has predominantly utilized N-epsilon-azidobenzoyl-lys(6)-LHRH to characterize the known LHRH receptor.
Characterization of Receptor-Mediated Cellular Processes
The covalent nature of the bond formed by N-epsilon-azidobenzoyl-lys(6)-LHRH upon photoactivation allows for the tracking of the ligand-receptor complex through various cellular processes. While specific studies detailing the use of this particular compound to delineate the entire trafficking pathway are limited, the principles of its application are well-established. Photoaffinity labeling can be instrumental in studying receptor internalization, trafficking through endocytic pathways, and eventual degradation or recycling. By covalently tagging the receptor, researchers can follow its journey within the cell using techniques such as autoradiography or by attaching fluorescent or biotin (B1667282) tags to the photo-probe. This allows for the visualization and biochemical isolation of the receptor at different stages of its life cycle, providing insights into the dynamics of LHRH signaling.
Contributions to Structural Proteomics and Molecular Modeling
Understanding the three-dimensional structure of the LHRH receptor and its interaction with various ligands is crucial for the development of new therapeutic agents. N-epsilon-azidobenzoyl-lys(6)-LHRH has made significant contributions in this area by providing key distance constraints and identifying ligand contact points.
Derivation of Three-Dimensional Structural Information for Binding Sites
Photoaffinity labeling with N-epsilon-azidobenzoyl-lys(6)-LHRH and similar probes has provided valuable data for building molecular models of the LHRH receptor's binding pocket. By identifying the specific amino acid residues that are covalently modified by the photo-probe, researchers can infer their proximity to the ligand. This information serves as critical experimental constraints for computational modeling of the receptor's three-dimensional structure.
For instance, studies have shown that both LHRH agonists and antagonists bind to the same 60,000 dalton receptor protein. nih.gov However, experiments using different photoaffinity probes for agonists and antagonists have revealed that they likely orient differently within the binding pocket. nih.gov This suggests that while they compete for the same general binding region, the specific contact points and the conformation of the bound ligand differ significantly. This type of data is invaluable for refining our understanding of how different LHRH analogs can elicit distinct biological responses.
Informing Rational Design of Novel LHRH-Based Research Probes
The insights gained from photoaffinity labeling studies with N-epsilon-azidobenzoyl-lys(6)-LHRH have a direct impact on the rational design of new and improved research probes. By understanding which positions on the LHRH peptide can be modified without compromising binding affinity, and by identifying the regions of the receptor that are in close proximity to the ligand, scientists can design novel probes with enhanced features. For example, knowledge of the binding site architecture allows for the strategic placement of different photo-reactive groups, fluorescent tags, or biotin moieties to create probes tailored for specific applications, such as identifying new interacting proteins or for use in high-resolution imaging techniques. The finding that agonist and antagonist photoaffinity labels bind to different regions of the receptor strongly supports the use of distinct design strategies for creating more potent and specific agonists versus antagonists. nih.gov
Unraveling Molecular Mechanisms of Action for LHRH Analogs
A key area where N-epsilon-azidobenzoyl-lys(6)-LHRH and related photoaffinity probes have been particularly insightful is in deciphering the molecular mechanisms that differentiate LHRH agonists from antagonists.
Seminal studies have employed photoaffinity labeled agonists and antagonists to probe their interaction with the LHRH receptor. In one such study, a photoaffinity antagonist of GnRH was shown to specifically label a 60,000 dalton protein, confirming that agonists and antagonists bind to the same receptor molecule. nih.gov
More detailed investigations have revealed that despite binding to the same receptor, the nature of this interaction is fundamentally different. Researchers used a photoaffinity label (PAL) agonist and a PAL antagonist to covalently label the GnRH receptor. nih.gov Subsequent tryptic digestion of the labeled receptors yielded significantly different fragmentation patterns. The agonist-labeled receptor produced fragments with molecular weights of 48K, 42K, 40K, 37K, 35K, and 33K. In stark contrast, the antagonist-labeled receptor was cleaved into much smaller fragments of less than 10,000 daltons. nih.gov This crucial finding indicates that the agonist and antagonist bind to different regions of the GnRH receptor, leading to distinct conformations that are differentially susceptible to enzymatic cleavage. This differential binding provides a molecular basis for their opposing biological activities and underscores the importance of photoaffinity labeling in elucidating the complex mechanisms of receptor activation and inhibition. nih.gov
| LHRH Analog Type | Photoaffinity Labeling Result | Inferred Mechanism of Action |
| Agonist | Covalent labeling of the LHRH receptor. Tryptic digestion yields larger protein fragments (33K-48K). nih.gov | Binds to a specific region of the receptor, inducing a conformation that is relatively resistant to tryptic digestion and leads to receptor activation. |
| Antagonist | Covalent labeling of the LHRH receptor. Tryptic digestion yields much smaller protein fragments (<10K). nih.gov | Binds to a different region of the receptor compared to agonists, inducing a distinct conformation that is more susceptible to tryptic digestion and prevents receptor activation. |
Biochemical Insights into Receptor Activation and Deactivation Cycles
The use of photoaffinity labels, particularly N-epsilon-azidobenzoyl-lys(6)-LHRH, has provided significant insights into the dynamic processes of GnRH receptor activation, desensitization, and signaling. By covalently linking the ligand to the receptor, researchers can trap and analyze the receptor in specific functional states.
Studies utilizing an iodinated version of [azidobenzoyl-D-Lys6]GnRH on cultured rat pituitary cells have been crucial in exploring the mechanisms of receptor downregulation and desensitization. nih.gov When pituitary cells are preincubated with GnRH, they exhibit a time- and dose-dependent decrease in GnRH binding and a more pronounced reduction in luteinizing hormone (LH) release, a phenomenon known as desensitization. nih.gov Photoaffinity labeling of these desensitized cells, as well as control cells, consistently identified a specific protein band with an apparent molecular weight of 60 kilodaltons (kDa). nih.gov The fact that the molecular weight of the labeled receptor did not change during desensitization suggests that the process does not involve major structural alterations of the receptor itself. nih.gov Instead, these findings point towards more subtle conformational changes in the receptor or, more likely, disruptions in post-receptor signaling pathways as the cause of desensitization. nih.gov
Further research into the positioning of the photoreactive group on the GnRH peptide has highlighted its importance for receptor activation. For instance, a [D-Lys(2,4-NAPS)]6 analogue of GnRH, which is a potent agonist, was shown to cause prolonged LH secretion after it was covalently attached to the receptor via photoaffinity labeling. nih.gov This sustained activation demonstrates that the ligand, when permanently bound, can hold the receptor in a signaling-competent conformation. In contrast, other derivatives where the photolabel was placed at different positions either lost their activity or failed to induce prolonged signaling, underscoring the specificity of the ligand-receptor interaction required for sustained activation. nih.gov
These studies collectively illustrate how N-epsilon-azidobenzoyl-lys(6)-LHRH and similar photoaffinity probes serve as powerful tools to dissect the molecular events of receptor cycling. They allow for the stabilization and identification of the receptor protein and provide evidence that receptor deactivation (desensitization) is likely due to functional uncoupling rather than gross structural changes.
Functional Characterization of Extrapituitary GnRH Receptors in Research Models
While GnRH receptors are best known for their role in the pituitary gland, they are also expressed in numerous other tissues, a discovery facilitated by tools like N-epsilon-azidobenzoyl-lys(6)-LHRH and other GnRH analogs. nih.govnih.gov These extrapituitary receptors have become a focus of research, particularly in the context of cancer. nih.govnih.gov
Photoaffinity labeling techniques, first optimized on pituitary receptors, have provided a blueprint for identifying and characterizing GnRH receptors in other tissues. For example, [azidobenzoyl-D-Lys6]-GnRH was used to identify GnRH receptors in bovine pituitary membranes, revealing specific bands at 60 kDa and 30 kDa. nih.gov This methodology is transferable to the study of receptors in peripheral tissues.
Evidence for functional GnRH receptors has been found in various reproductive tissues and tumors derived from them, including breast, ovary, endometrium, and prostate cancers. nih.gov The signaling pathways activated by these extrapituitary receptors can differ from the classical pathway observed in the pituitary. nih.gov This suggests that GnRH may have diverse physiological roles depending on the cellular context. Research has shown that GnRH can influence cell proliferation, metastasis, and angiogenesis in tumor models. nih.gov
The functional significance of these receptors is highlighted in studies using LHRH-conjugated molecules to target cancer cells. LHRH-conjugated lytic peptides, for example, have been shown to specifically target and destroy prostate cancer cells that express LHRH receptors. nih.gov The effectiveness of these conjugates is diminished when LHRH receptor levels are reduced, confirming that the receptor is the primary target. nih.gov This demonstrates a clear functional role for extrapituitary LHRH receptors in mediating the cellular uptake of targeted agents. Furthermore, GnRH receptors have been identified in non-reproductive tissues in various research models, including the heart and adrenal glands, suggesting even broader physiological functions beyond reproduction and oncology. nih.gov
Table 1: Examples of Tissues with Extrapituitary GnRH Receptors
| Tissue/Organ | Species Studied | Implied Function | Reference |
|---|---|---|---|
| Reproductive Cancers | |||
| Breast Cancer | Human | Proliferation, Metastasis | nih.govnih.gov |
| Ovarian Cancer | Human | Proliferation, Apoptosis | nih.govnih.govnih.gov |
| Endometrial Cancer | Human | Proliferation | nih.govnih.gov |
| Prostate Cancer | Human | Proliferation, Apoptosis | nih.govnih.gov |
| Other Tissues | |||
| Heart | Rodent, Fish | Cardiovascular Development/Function | nih.gov |
| Adrenal Gland | Human, Rodent | Adrenocortical Regulation | nih.gov |
| Liver & Kidney | Rodent | Peptide Degradation/Binding | nih.gov |
| Placenta | Human | Local Hormone Regulation | nih.gov |
Development of Innovative Peptide-Based Research Tools and Methodologies
The foundational knowledge gained from early photoaffinity probes like N-epsilon-azidobenzoyl-lys(6)-LHRH has paved the way for the development of more sophisticated and versatile research tools. These modern probes often incorporate multiple functionalities to enable advanced applications in chemical biology.
Creation of Peptidomimetics as Research Ligands and Assay Components
Building on the LHRH scaffold, scientists have created a vast array of peptidomimetics—molecules that mimic the structure and function of the native peptide but often have improved properties such as stability, potency, and receptor selectivity. nih.gov These peptidomimetics are invaluable as research ligands and components in various assays.
One major application is in the development of targeted therapeutics, where the LHRH peptide acts as a carrier to deliver a cytotoxic agent specifically to cancer cells that overexpress LHRH receptors. nih.govmdpi.com For instance, the compound AEZS-108 (Zoptarelin Doxorubicin) is a peptidomimetic in which doxorubicin (B1662922) is covalently linked to [D-Lys(6)]LHRH. nih.gov This conjugate retains high affinity for the LHRH receptor and is used in research to study receptor-mediated drug delivery and cytotoxicity in various cancer models. nih.gov Similarly, conjugates of LHRH with anthraquinone (B42736) derivatives have been synthesized and used in competitive radioligand binding assays to determine their binding affinities for the GnRH receptor. mdpi.com
Another key use of LHRH peptidomimetics is in the development of diagnostic and imaging agents. By conjugating the LHRH peptide to a chelator capable of binding a radionuclide like Technetium-99m (99mTc), researchers have created radiolabeled ligands for tumor imaging. snmjournals.orgacs.org These agents are used in vitro in binding and competition assays to confirm their specificity for LHRH receptors and in vivo in biodistribution studies to visualize receptor-positive tumors. snmjournals.orgacs.org The development of these tools relies on the principle that modifying the LHRH peptide, such as at the lysine-6 position, can be done without abolishing its ability to bind its receptor. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing LHRH, N-epsilon-azidobenzoyl-lys(6)-?
- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) with azidobenzoyl modification at the ε-amino group of lysine (position 6). Characterization requires:
- NMR spectroscopy to confirm structural integrity and conformational stability (e.g., 2D NMR for backbone dynamics) .
- Photon correlation spectroscopy (PCS) to assess particle size distribution in suspension formulations (e.g., using Malvern Instruments) .
- Mass spectrometry (MS) for molecular weight validation.
- Challenges : Azide group reactivity may require inert conditions during synthesis. Use protective groups and monitor reaction progress via LC-MS.
Q. How can researchers assess the stability of LHRH, N-epsilon-azidobenzoyl-lys(6)- in different formulations?
- Methodology :
- Long-term stability studies : Store formulations under varying pH (e.g., phosphate buffer pH 2.5–7.5) and temperatures (4°C–37°C). Sample daily for up to 20 days using PCS to track particle aggregation .
- In vitro deposition assays : Use Franz diffusion cells to evaluate release kinetics in simulated physiological conditions .
- Data analysis : Apply kinetic models (e.g., zero-order, Higuchi) to compare degradation rates. Account for solvent polarity effects on azide stability.
Q. What assays are suitable for evaluating the bioactivity of LHRH analogs in receptor-binding studies?
- Methodology :
- Radioligand binding assays : Use tritium-labeled LHRH agonists/antagonists to measure competitive displacement in pituitary or cancer cell membranes .
- cAMP or IP3 signaling assays to quantify downstream receptor activation .
- Controls : Include native LHRH as a reference and validate receptor specificity with antagonists (e.g., cetrorelix).
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo data on LHRH analog efficacy?
- Methodology :
- Comparative models : Use nasal explant cultures to study olfactory axon outgrowth and LHRH neuron migration, bridging in vitro and in vivo systems .
- Antisense knockdown : Apply NELF antisense oligos to isolate gene-specific effects on LHRH neuronal behavior .
- Data validation : Combine immunohistochemistry (e.g., peripherin staining for axons) with statistical tests (e.g., ANOVA for fiber length quantification) .
Q. What experimental designs optimize targeted delivery of LHRH, N-epsilon-azidobenzoyl-lys(6)- for cancer therapy?
- Methodology :
- Nanoliposomal microbubbles (N-Mbs) : Conjugate biotin-avidin complexes to LHRH antibodies for tumor-specific targeting. Validate binding efficiency via flow cytometry (e.g., 75.6% binding rate reported) .
- In vitro targeting assays : Incubate LHRH-N-Mbs with cancer cells and quantify adherence via fluorescence microscopy .
- Challenges : Optimize avidin-biotin stoichiometry to minimize nonspecific binding. Use blocking agents (e.g., BSA) in wash steps.
Q. How should researchers address contradictory results in conformational studies of LHRH analogs?
- Methodology :
- Multi-technique validation : Compare NMR-derived conformations (e.g., α-helix propensity) with molecular dynamics simulations .
- Environmental modulation : Test peptide stability under varying solvent conditions (e.g., DMSO for membrane mimicry) .
- Critical analysis : Reconcile discrepancies by assessing experimental parameters (e.g., temperature, salt concentration) and sample purity.
Q. What strategies improve reproducibility in synthesizing azide-modified LHRH analogs?
- Methodology :
- Stochastic sampling : Use parallel SPPS batches with identical resins and coupling agents.
- Quality control : Implement HPLC purity thresholds (>95%) and validate azide functionality via IR spectroscopy (azide stretch ~2100 cm⁻¹).
Data Analysis and Presentation
Q. How should researchers present large datasets (e.g., particle size distributions) in publications?
- Guidelines :
- Raw data : Deposit in appendices or repositories (e.g., Zenodo). Include processed data (means ± SD) in main figures .
- Visualization : Use box plots for particle size distributions and time-series graphs for stability trends .
- Ethics : Disclose instrumentation calibration details and outlier exclusion criteria .
Q. What statistical methods are appropriate for analyzing dose-response relationships in LHRH analog studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
